molecular formula C6H8BrN3 B1283442 5-Bromo-N2-methylpyridine-2,3-diamine CAS No. 89415-54-3

5-Bromo-N2-methylpyridine-2,3-diamine

Cat. No. B1283442
CAS RN: 89415-54-3
M. Wt: 202.05 g/mol
InChI Key: BKWVCWSASGSHSS-UHFFFAOYSA-N
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Patent
US08987250B2

Procedure details

To a suspension of 5-bromo-N2-methylpyridine-2,3-diamine (510 mg, 2.51 mmol) in AcOH (20 mL) was added MeC(OEt)3 (1 mL) and the solution was warmed to 80° C. for 2 hours. The reaction mixture was allowed to cool to room temperature and was concentrated in vacuo. The crude residue was purified by silica gel column chromatography (0-25% THF/CH2Cl2 gradient) to afford the desired product. 1H NMR (400 MHz, CDCl3) δ 8.36 (d, J=1.8 Hz, 1H), 8.06 (d, J=1.9 Hz, 1H), 3.80 (s, 3H), 2.65 (s, 3H).
Quantity
510 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH:8][CH3:9])=[N:6][CH:7]=1.CC(O[CH2:20][CH3:21])(OCC)OCC>CC(O)=O>[Br:1][C:2]1[CH:3]=[C:4]2[N:10]=[C:20]([CH3:21])[N:8]([CH3:9])[C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)NC)N
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CC(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel column chromatography (0-25% THF/CH2Cl2 gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(C(=N2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.